N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
Brand Name: Vulcanchem
CAS No.: 902909-27-7
VCID: VC5293059
InChI: InChI=1S/C22H18N6O/c1-29-17-10-8-15(9-11-17)13-24-22-25-19-7-3-2-6-18(19)21-26-20(27-28(21)22)16-5-4-12-23-14-16/h2-12,14H,13H2,1H3,(H,24,25)
SMILES: COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5
Molecular Formula: C22H18N6O
Molecular Weight: 382.427

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

CAS No.: 902909-27-7

Cat. No.: VC5293059

Molecular Formula: C22H18N6O

Molecular Weight: 382.427

* For research use only. Not for human or veterinary use.

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine - 902909-27-7

Specification

CAS No. 902909-27-7
Molecular Formula C22H18N6O
Molecular Weight 382.427
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Standard InChI InChI=1S/C22H18N6O/c1-29-17-10-8-15(9-11-17)13-24-22-25-19-7-3-2-6-18(19)21-26-20(27-28(21)22)16-5-4-12-23-14-16/h2-12,14H,13H2,1H3,(H,24,25)
Standard InChI Key DFVHAYYMPBWQFI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5

Introduction

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)- triazolo[1,5-C]quinazolin-5-amine is a complex heterocyclic compound belonging to the triazoloquinazoline class. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties. The compound's structure combines a triazole ring with a quinazoline moiety, which suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazole Ring: Utilizing appropriate precursors such as hydrazine derivatives.

  • Quinazoline Synthesis: This can involve cyclization reactions with pyridine derivatives.

  • Final Coupling: The final product is obtained through coupling reactions that introduce the methoxyphenyl group.

Anticancer Activity

Recent studies highlight its anticancer potential:

  • Cytotoxicity Studies: The compound demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines.

Cell LineIC50 (μM)
HepG26.29
HCT-1162.44

Proposed Mechanism for Anticancer Activity

  • Intercalation with DNA: The compound may intercalate within the DNA structure, disrupting replication and transcription processes.

  • Inhibition of Topoisomerase II: Similar compounds have shown effectiveness in inhibiting Topoisomerase II, leading to apoptosis in cancer cells.

Chemical Reactions and Stability

The compound undergoes various chemical reactions:

  • Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where different aryl amines can replace the existing substituents.

Scientific Research Applications

  • Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

  • Biology: Exhibits antimicrobial, antitubercular, and anti-HIV activities.

  • Medicine: Potential for developing new drugs targeting bacterial and viral infections.

  • Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)- triazolo[1,5-C]quinazolin-5-amine can be compared with other triazoloquinazoline derivatives, such as N-(4-nitrophenyl)-5-phenyl- triazolo[1,5-c]-quinazolin-2-amine and N-(4-chlorophenyl)-5-phenyl- triazolo[1,5-c]-quinazolin-2-amine. These compounds share similar structural features but may exhibit different biological activities and potencies.

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